molecular formula C8H5Cl2NOS B12949895 2,4-Dichloro-5-methoxybenzo[d]thiazole

2,4-Dichloro-5-methoxybenzo[d]thiazole

Cat. No.: B12949895
M. Wt: 234.10 g/mol
InChI Key: IWQDXBKLSCBYHR-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methoxybenzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-methoxybenzo[d]thiazole typically involves the reaction of 2,4-dichloroaniline with carbon disulfide and sodium hydroxide, followed by cyclization with methoxyacetyl chloride. The reaction conditions often require a solvent such as ethanol or acetonitrile and a catalyst like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-methoxybenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-5-methoxybenzo[d]thiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-methoxybenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5-methoxybenzo[d]thiazole is unique due to the presence of both chlorine and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields .

Properties

Molecular Formula

C8H5Cl2NOS

Molecular Weight

234.10 g/mol

IUPAC Name

2,4-dichloro-5-methoxy-1,3-benzothiazole

InChI

InChI=1S/C8H5Cl2NOS/c1-12-4-2-3-5-7(6(4)9)11-8(10)13-5/h2-3H,1H3

InChI Key

IWQDXBKLSCBYHR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)SC(=N2)Cl)Cl

Origin of Product

United States

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